N-[(9H-fluoren-9-ylmethoxy)carbonyl]-2-fluoro-O-(phenylmethyl)-L-tyrosine
Description
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Properties
Molecular Formula |
C31H26FNO5 |
|---|---|
Molecular Weight |
511.5 g/mol |
IUPAC Name |
(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(2-fluoro-4-phenylmethoxyphenyl)propanoic acid |
InChI |
InChI=1S/C31H26FNO5/c32-28-17-22(37-18-20-8-2-1-3-9-20)15-14-21(28)16-29(30(34)35)33-31(36)38-19-27-25-12-6-4-10-23(25)24-11-5-7-13-26(24)27/h1-15,17,27,29H,16,18-19H2,(H,33,36)(H,34,35)/t29-/m0/s1 |
InChI Key |
HFOVGZZCSMSYQT-LJAQVGFWSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)COC2=CC(=C(C=C2)C[C@@H](C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)F |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC(=C(C=C2)CC(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)F |
Origin of Product |
United States |
Biological Activity
N-[(9H-fluoren-9-ylmethoxy)carbonyl]-2-fluoro-O-(phenylmethyl)-L-tyrosine is a synthetic derivative of the amino acid tyrosine, modified to enhance its biological activity and stability. This compound is of significant interest in biochemical research and pharmaceutical development due to its potential applications in peptide synthesis and as a building block for more complex molecules. This article delves into the biological activity of this compound, exploring its synthesis, mechanisms of action, and relevant case studies.
Basic Information
- IUPAC Name : this compound
- Molecular Formula : C24H21FNO5
- Molecular Weight : 403.43 g/mol
- CAS Number : 92954-90-0
- Melting Point : 180–185 °C
- Purity : ≥98% (HPLC)
Structural Characteristics
The compound features a fluorenylmethoxycarbonyl (Fmoc) protective group, which is commonly used in solid-phase peptide synthesis. The presence of a fluorine atom enhances the compound's lipophilicity and may influence its interaction with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C24H21FNO5 |
| Molecular Weight | 403.43 g/mol |
| Melting Point | 180–185 °C |
| Purity | ≥98% (HPLC) |
This compound exhibits several biological activities primarily attributed to its structural modifications:
- Inhibition of Protein Tyrosine Phosphatases (PTPs) : The incorporation of fluorinated tyrosines into peptides can enhance their binding affinity to PTPs, which are critical regulators of cellular signaling pathways.
- Modulation of Protein Interactions : The Fmoc group allows for selective protection during peptide synthesis, facilitating the creation of peptides with specific biological functions.
Case Studies and Research Findings
- Peptide Synthesis : Research has demonstrated that the use of Fmoc-protected tyrosines in solid-phase peptide synthesis leads to high yields and purity, making it a valuable tool in the development of therapeutic peptides .
- Biological Assays : In vitro studies have shown that peptides containing this modified tyrosine exhibit enhanced stability and bioactivity compared to their unmodified counterparts. For instance, peptides designed for targeting specific receptors showed improved binding properties when incorporating this compound .
- Therapeutic Potential : The compound has been evaluated for its potential in treating diseases where tyrosine phosphorylation plays a critical role, such as cancer and diabetes. Its ability to modulate signaling pathways through PTP inhibition presents promising therapeutic avenues .
Summary of Findings
The incorporation of this compound into peptide sequences not only enhances their stability but also their interaction with biological targets, making it an essential component in drug design and development.
Scientific Research Applications
N-[(9H-fluoren-9-ylmethoxy)carbonyl]-2-fluoro-O-(phenylmethyl)-L-tyrosine is a synthetic amino acid derivative modified for biochemical applications. It contains a fluorenylmethoxycarbonyl (Fmoc) protecting group, commonly used in peptide synthesis to protect the amino group of amino acids during coupling reactions. The structure incorporates a fluorinated phenylalanine derivative, which may enhance its biological activity and specificity in different applications.
Key Properties
- Molecular Formula: C25H25NO5
- Molecular Weight: Approximately 425.47 g/mol
- Melting Point: 171 °C to 176 °C
- Physical State: Solid at room temperature
Chemical Reactions
This compound participates in various chemical reactions typical of amino acids and their derivatives. Its reactivity is influenced by its functional groups and the protective groups employed during synthesis, and reaction conditions must be carefully controlled to avoid decomposition or side reactions.
Applications in Scientific Research
This compound primarily acts as a building block in peptide synthesis. When incorporated into peptides, it can influence biological activity through various mechanisms:
- Pharmacokinetics and Pharmacodynamics: Fluorinated amino acids can significantly affect pharmacokinetics and pharmacodynamics, making them valuable in drug design.
- Enhanced Biological Activity and Specificity: The specific structure includes a fluorinated phenylalanine derivative, which may enhance its biological activity and specificity in various applications.
Q & A
Q. Q1. What are the standard synthetic routes for preparing N-[(9H-fluoren-9-ylmethoxy)carbonyl]-2-fluoro-O-(phenylmethyl)-L-tyrosine?
Methodological Answer: The synthesis typically involves orthogonal protection of tyrosine derivatives. A common approach includes:
Amino Group Protection : Introduce the Fmoc group via reaction with Fmoc-Cl (fluorenylmethyloxycarbonyl chloride) in the presence of a base (e.g., NaHCO₃) in a polar solvent like DMF or THF .
Hydroxyl Group Protection : Protect the phenolic -OH of tyrosine with a benzyl (Bzl) group using benzyl bromide and a base (e.g., K₂CO₃) .
Fluorination : Introduce fluorine at the 2-position via electrophilic aromatic substitution using Selectfluor® or similar fluorinating agents under anhydrous conditions .
Purification : Use silica gel chromatography (hexane/ethyl acetate gradients) or recrystallization from methanol/water mixtures .
Q. Q2. How is the purity and identity of this compound validated in academic research?
Methodological Answer:
- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) using acetonitrile/water gradients. Purity >95% is typically required for peptide synthesis .
- Mass Spectrometry (ESI-MS) : Confirm molecular weight (e.g., [M+H]⁺ for C₃₀H₂₈FNO₅: calculated 514.20, observed 514.22) .
- NMR : Key signals include aromatic protons (δ 7.2–7.8 ppm for Fmoc and benzyl groups) and fluorine coupling in ¹⁹F NMR (δ -120 to -125 ppm) .
Advanced Research Questions
Q. Q3. How can researchers address low yields during fluorination of the tyrosine aromatic ring?
Methodological Answer: Low yields often stem from competing side reactions (e.g., over-fluorination or decomposition). Mitigation strategies include:
- Temperature Control : Perform reactions at 0–5°C to slow down side reactions .
- Protecting Group Stability : Ensure the Fmoc and benzyl groups are stable under fluorination conditions (e.g., avoid strong acids) .
- Catalyst Screening : Test alternatives to Selectfluor®, such as NFSI (N-fluorobenzenesulfonimide), which may improve regioselectivity .
Q. Data Contradiction Analysis :
Q. Q4. What are the stability considerations for this compound under solid-phase peptide synthesis (SPPS) conditions?
Methodological Answer:
- Acid Sensitivity : The benzyl ether group is stable to piperidine (used for Fmoc deprotection) but cleaved by HF or TFA during resin cleavage. Use TFA cocktails with scavengers (e.g., triisopropylsilane) to minimize side reactions .
- Thermal Stability : Store at -20°C in anhydrous DMF or DMSO. Decomposition occurs >40°C, detected via HPLC monitoring .
Q. Q5. How can researchers resolve racemization during incorporation into peptide chains?
Methodological Answer: Racemization at the tyrosine α-carbon is minimized by:
- Low-Temperature Coupling : Use coupling reagents like HATU or COMU at 0–4°C .
- Additives : Include 1-hydroxybenzotriazole (HOBt) to suppress base-mediated racemization .
- Monitoring : Test enantiomeric purity via chiral HPLC (e.g., Chirobiotic T column) .
Methodological Resources
Q. Key Experimental Protocols :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
